(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-2-carboxamide core linked to a piperidinylmethyl group substituted with a furan-2-yl acryloyl moiety. Chromene derivatives are known for diverse pharmacological activities, including anti-inflammatory and anticancer effects . The carboxamide group enhances solubility and hydrogen-bonding capacity, while the furan ring may contribute to π-π stacking interactions in target binding pockets.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-19-14-21(30-20-6-2-1-5-18(19)20)23(28)24-15-16-9-11-25(12-10-16)22(27)8-7-17-4-3-13-29-17/h1-8,13-14,16H,9-12,15H2,(H,24,28)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKNYEWICOFDLM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step may involve the reaction of the chromene derivative with a piperidine-containing reagent.
Attachment of the furan-2-yl group: This can be done via a coupling reaction, such as a Heck or Suzuki coupling.
Final acylation step: The acrylation of the piperidine nitrogen can be performed using an appropriate acrylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the chromene core can be susceptible to oxidation under certain conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the chromene core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromene derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromene core may interact with biological macromolecules, leading to modulation of their activity. The furan and piperidine moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Thiadiazole-Based Analogue
A closely related compound, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (), replaces the 4-oxo-4H-chromene moiety with a 4-propyl-1,2,3-thiadiazole group. Key differences include:
- Chromene vs. Thiadiazole: The chromene ring (benzopyranone) offers a planar aromatic system, whereas the thiadiazole introduces a sulfur-containing heterocycle with distinct electronic properties.
Table 1: Structural and Physicochemical Comparison
Piperazine Carboxamide Derivatives
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () shares the carboxamide-piperazine motif but lacks the chromene and acryloyl groups. The chlorophenyl substituent in this analogue highlights how aryl halides can enhance target selectivity, though the absence of the furan-acryloyl moiety may reduce conformational rigidity .
Methodological Considerations in Compound Similarity Assessment
Computational Similarity Metrics
Structural similarity is often quantified using molecular fingerprints (e.g., Morgan or MACCS fingerprints) and Tanimoto/Dice coefficients . For the target compound, a Morgan fingerprint analysis might prioritize the chromene and acryloyl groups as key contributors to similarity. However, minor substitutions (e.g., chromene vs. thiadiazole) can drastically alter bioactivity despite high structural similarity, as seen in activity cliffs .
Substituent Effects on Bioactivity
demonstrates that nitro group substitutions on aryl rings enhance antimycobacterial activity. By analogy, the ketone oxygen in the chromene core of the target compound could act as a hydrogen-bond acceptor, improving binding to oxidative enzymes or kinases. Conversely, the thiadiazole analogue’s sulfur atom might engage in hydrophobic interactions, favoring antimicrobial targets .
Challenges and Exceptions in Similarity-Based Predictions
While the similar property principle guides drug discovery, exceptions exist:
- Activity Cliffs: Structural analogues with minor modifications may exhibit opposing activities. For example, a methyl-to-nitro substitution in nitroimidazole derivatives abolished antimycobacterial activity despite high similarity .
- Conformational Dynamics : The (E)-configuration of the acryloyl group in the target compound could enforce a binding-ready conformation, whereas a (Z)-isomer might sterically hinder target engagement.
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a furan moiety, a piperidine derivative, and a chromene backbone, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 314.35 g/mol. The presence of the furan ring and the oxo group enhances its interaction with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
- Antioxidant Activity : The furan moiety can contribute to free radical scavenging, potentially providing protective effects against oxidative stress.
- Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, which could influence neurological pathways.
Biological Activity Data
Recent studies have evaluated the biological activity of related compounds within the same structural class. The following table summarizes key findings regarding their inhibitory activities against various targets:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6d | hCA II | 9.3 | |
| Compound 5f | hCA IX | 19.5 | |
| Compound 3b | AChE | 10.4 | |
| Compound 3e | COX-2 | Moderate |
Case Studies
- Inhibition of Carbonic Anhydrases : A series of chromene-based compounds were synthesized and tested for their inhibitory activity against human carbonic anhydrase isoforms. Notably, some derivatives exhibited strong inhibition against tumor-associated isoforms hCA IX and hCA XII, suggesting potential anticancer properties for compounds similar to this compound .
- Neuroprotective Effects : In vitro studies demonstrated that related chromene derivatives exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research . This indicates that this compound may also possess neuroprotective properties.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Condensation of a piperidine derivative (e.g., 4-(aminomethyl)piperidine) with 3-(furan-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the acryloyl-piperidine intermediate.
- Step 2 : Coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in DMF .
- Key Optimization : Solvent choice (e.g., acetic acid vs. n-butanol) impacts reaction yield and purity. For example, refluxing in acetic acid may enhance cyclization efficiency .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : -NMR and -NMR to verify proton environments (e.g., furan protons at δ 6.3–7.4 ppm, chromene carbonyl at δ 165–170 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] calculated for CHNO: 413.1452) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry, as seen in related chromene-carboxamide derivatives (e.g., triclinic crystal system with unit cell parameters ) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Solubility Profiling : Use of co-solvents (e.g., DMSO/PBS mixtures) to determine bioavailability thresholds .
Q. How can purity and stability be ensured during storage?
- Methodological Answer :
Q. What are the critical functional groups influencing its reactivity?
- Methodological Answer : Key groups include:
- Furan Ring : Participates in π-π stacking interactions; susceptible to electrophilic substitution .
- Chromene Carbonyl : Acts as a hydrogen-bond acceptor; prone to nucleophilic attack under basic conditions .
- Piperidine Amide : Stabilizes conformation via intramolecular H-bonding; sensitive to enzymatic cleavage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). For example, the furan moiety may occupy hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, revealing nucleophilic/electrophilic regions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
Q. What strategies resolve contradictions between spectroscopic data and expected structures?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the piperidine ring) causing signal splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., distinguish chromene C3-H from furan protons) .
- Isotopic Labeling : - or -enriched samples to trace ambiguous carbons/amines .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of furan derivatives .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., hydrolysis of acryloyl chloride) .
Q. What structural modifications enhance its metabolic stability?
- Methodological Answer :
- Fluorination : Introduce CF groups at the chromene 6-position to reduce CYP450-mediated oxidation (inspired by ) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to improve aqueous solubility .
- Pro-drug Design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in vivo .
Q. How do furan and chromene moieties contribute to its biological activity?
- Methodological Answer :
- Furan : Enhances lipophilicity (logP ~2.5) and engages in van der Waals interactions with hydrophobic enzyme pockets .
- Chromene : The conjugated system stabilizes charge-transfer complexes; the 4-oxo group is critical for H-bonding with catalytic residues (e.g., Serine in proteases) .
- SAR Studies : Derivatives with methylated furan (e.g., 5-methylfuran) show reduced activity, highlighting the importance of the free 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
